molecular formula C4HCl3O2S2 B6611807 3,4-dichlorothiophene-2-sulfonyl chloride CAS No. 439898-68-7

3,4-dichlorothiophene-2-sulfonyl chloride

Cat. No.: B6611807
CAS No.: 439898-68-7
M. Wt: 251.5 g/mol
InChI Key: MYNNDEMJLPNOKP-UHFFFAOYSA-N
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Description

3,4-Dichlorothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4HCl3O2S2 and a molecular weight of 251.54 g/mol . This compound is widely used in research and industry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichlorothiophene-2-sulfonyl chloride typically involves the chlorination of thiophene derivatives followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and stringent control of reaction parameters to minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form thiophene derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as amines or alcohols under basic conditions.

    Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Sulfonamides: Formed from substitution reactions.

    Sulfonic Acids: Formed from oxidation reactions.

    Thiophene Derivatives: Formed from reduction reactions.

Scientific Research Applications

3,4-Dichlorothiophene-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein functions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichlorothiophene-2-sulfonyl chloride involves its ability to react with nucleophilic sites on biomolecules through sulfonylation. This process modifies the structure and function of proteins and enzymes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 2,5-Dichlorothiophene-3-sulfonyl chloride
  • 4,5-Dichlorothiophene-2-sulfonyl chloride
  • 2,3-Dichlorothiophene-5-sulfonyl chloride

Comparison: While these compounds share similar structural features, 3,4-dichlorothiophene-2-sulfonyl chloride is unique due to its specific reactivity and the position of the chlorine and sulfonyl groups on the thiophene ring. This uniqueness makes it particularly useful in certain synthetic applications and research studies .

Properties

IUPAC Name

3,4-dichlorothiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3O2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNNDEMJLPNOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)S(=O)(=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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